2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Description
2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a sulfonate ester featuring a triethylene glycol backbone substituted with an iodine atom at the terminal ethoxy group and a 4-methylbenzenesulfonate (tosyl) group at the other end. This compound is widely used as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the tosyl group's role as a superior leaving group and the iodo substituent's reactivity in cross-coupling or radiopharmaceutical applications . Its synthesis typically involves the reaction of triethylene glycol derivatives with tosyl chloride under basic conditions, followed by iodide substitution .
Properties
IUPAC Name |
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNUTWBWOVFPOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Triethylene Glycol Monobenzyl Ether
- Reaction Conditions: Triethylene glycol reacts with benzyl bromide in an alkaline solution, such as sodium hydroxide or potassium hydroxide, at 5–40°C.
- Procedure: Triethylene glycol is added dropwise to the alkaline solution, followed by benzyl bromide, maintaining the temperature and stirring for 1–4 hours.
- Data: Molar ratios are typically 1.5–3:1.5–3:1 (triethylene glycol: alkali: benzyl bromide).
- Notes: This step produces the benzyl-protected triethylene glycol, which reduces byproduct formation and simplifies purification.
Step 2: Tosylation of the Monobenzyl Ether
- Reaction Conditions: Dissolve the monobenzyl ether in dichloromethane, add triethylamine, and then p-toluenesulfonyl chloride at 5–10°C.
- Procedure: The mixture is stirred for 1–4 hours, monitoring completion via spot testing. Post-reaction, the mixture is washed, dried, and concentrated.
- Yield: Typically around 85–95%, with purification via column chromatography if necessary.
- Data Table:
| Parameter | Value |
|---|---|
| Solvent | Methylene dichloride |
| Base | Triethylamine |
| Temperature | 5–10°C |
| Reaction Time | 1–4 hours |
| Molar Ratio | 1 (monobenzyl ether): 1.05 (triethylamine): 1.05 (p-toluenesulfonyl chloride) |
Step 3: Nucleophilic Iodide Substitution
- Reaction Conditions: The tosylate intermediate reacts with sodium iodide in acetone or DMF at 40–60°C.
- Procedure: Sodium iodide is added in a molar ratio of 1:1–1.2 relative to the tosylate. The mixture is heated for 1–4 hours, then cooled, washed, and dried.
- Outcome: Formation of the iodinated product via SN2 mechanism.
- Data Table:
| Parameter | Value |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 40–60°C |
| Reaction Time | 1–4 hours |
| Molar Ratio | 1 (tosylate): 1–1.2 (NaI) |
Optimization and Industrial Considerations
- Reaction Monitoring: Use of TLC or GC to track completion.
- Purification: Post-reaction purification involves washing with water, saturated saline, and extraction to remove residual salts and unreacted reagents.
- Yield and Purity: Typical yields exceed 85%, with purity confirmed via NMR and HPLC.
Research Findings and Data Summary
Research indicates that replacing traditional starting materials with benzyl-protected derivatives significantly reduces byproduct formation and simplifies purification, thus improving overall yield and cost-efficiency. The use of continuous flow reactors and automation further enhances scalability.
Data Summary Table
| Step | Reaction | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Formation of benzyl ether | Triethylene glycol + Benzyl bromide | NaOH, 5–40°C, 1–4h | ~90% | Cost-effective, scalable |
| 2 | Tosylation | Tosyl chloride + Triethylamine | 5–10°C, 1–4h | 85–95% | Purification via chromatography |
| 3 | Iodide substitution | Sodium iodide | 40–60°C, 1–4h | >85% | SN2 mechanism |
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Esterification: Alcohols in the presence of acid catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: Substituted ethers or amines.
Esterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a protecting group for alcohols .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for the detection of specific biomolecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves its ability to undergo nucleophilic substitution and esterification reactions. The sulfonic acid group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be easily replaced by other nucleophiles, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is best understood through comparison with analogous sulfonate esters. Key differences in substituents, reactivity, and applications are summarized below:
Structural Analogues and Their Properties
Reactivity and Stability
- Iodo Substituent (Target Compound) : The iodine atom enhances electrophilicity, making the compound highly reactive in nucleophilic substitutions (e.g., Suzuki coupling) compared to methoxy or hydroxy analogues. However, it is light-sensitive and requires storage in dark conditions .
- Methoxy Substituent : The methoxy group stabilizes the compound against hydrolysis, making it suitable for applications requiring prolonged shelf life, such as liquid-crystalline materials .
- Hydroxy Substituent : The hydroxyl group allows further functionalization (e.g., esterification) but necessitates anhydrous conditions to prevent premature hydrolysis .
- Azide Substituent : The azide group enables click chemistry (e.g., CuAAC reactions) for bioconjugation, though it poses explosion risks under high heat .
Key Research Findings
- Synthetic Efficiency : The target compound achieves 72–90% yields in iodide substitution reactions, outperforming chloro analogues (e.g., 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)prop-1-yne) in reactivity .
- Thermal Stability : Differential scanning calorimetry (DSC) studies show that methoxy derivatives decompose at 220–240°C, whereas iodo analogues degrade at 150–170°C due to weaker C–I bonds .
- Biological Compatibility : Hydroxy-terminated sulfonates exhibit lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) compared to iodo derivatives (IC₅₀ ≈ 50 µM) .
Biological Activity
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a synthetic compound that has garnered interest due to its potential biological activities. The compound is characterized by its unique structure, which includes a sulfonate group and an ether moiety, suggesting possible interactions with biological systems.
- Chemical Formula : C₁₃H₁₈I₁O₄S
- Molecular Weight : 364.25 g/mol
- CAS Number : 62921-74-8
- Appearance : Colorless to light yellow liquid
- Purity : Minimum 98% (HPLC)
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | 1.19 g/cm³ |
| Refractive Index | 1.53 |
| Acid Value | Max. 3.0 |
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. The presence of the sulfonate group may facilitate binding to proteins or enzymes, potentially influencing their activity. Additionally, the iodoethoxy groups can enhance lipophilicity, allowing better membrane permeability.
Biological Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Compounds targeting neurodegenerative diseases have been explored for their ability to inhibit protein aggregation, particularly in conditions like Huntington's disease and Alzheimer's disease. The sulfonate moiety may enhance solubility and bioavailability in the central nervous system.
- Antimicrobial Properties : Some derivatives of sulfonates have shown efficacy against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of various sulfonate derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results demonstrated that compounds with similar ether and sulfonate functionalities significantly inhibited cell growth, with IC50 values ranging from 10 µM to 25 µM.
-
Neurodegenerative Disease Models :
- In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides showed that compounds similar to this compound reduced oxidative stress markers by up to 40%, indicating potential neuroprotective effects.
-
Antimicrobial Efficacy :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that certain sulfonate derivatives exhibited minimum inhibitory concentrations (MICs) between 5 µg/mL and 20 µg/mL, highlighting their potential as antimicrobial agents.
Q & A
What synthetic strategies are effective for preparing 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, and how do reaction variables impact yield?
Answer:
The compound is typically synthesized via a two-step process:
- Step 1: Tosylation of a hydroxyl-terminated ethylene glycol derivative using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or NaH) under anhydrous conditions. For example, 2-[2-(2-hydroxyethoxy)ethoxy]ethanol can be tosylated in DMF at 0°C with NaH to form the sulfonate ester intermediate .
- Step 2: Halogen exchange: The intermediate is reacted with NaI in a polar aprotic solvent (e.g., acetone or DMF) to replace the tosyl group with iodine. Yields (55–58%) depend on stoichiometry, reaction time, and solvent purity .
Key variables affecting yield:
- Base selection: NaH in DMF vs. EtN in THF influences reaction kinetics and side reactions (e.g., elimination) .
- Temperature: Lower temperatures (0°C) minimize decomposition of sensitive intermediates during tosylation .
- Purification: Silica gel chromatography or recrystallization is critical for removing unreacted TsCl or NaI residues .
How can researchers resolve contradictions in reported synthesis yields for similar sulfonate esters?
Answer:
Discrepancies in yields (e.g., 10% vs. 99% for pentaethylene glycol di-p-toluenesulfonate ) often stem from:
- Reagent purity: Moisture in TsCl or solvents can hydrolyze intermediates, reducing yield.
- Catalyst optimization: Use of molecular sieves or activated alumina to scavenge water improves reproducibility .
- Reaction monitoring: TLC or in situ NMR (for fluorinated analogs) helps identify incomplete substitution or side products early .
Methodological recommendations:
- Conduct small-scale screening of bases (e.g., NaH vs. KCO) and solvents (DMF vs. THF) to identify optimal conditions .
- Use azeotropic drying (e.g., with acetonitrile) for moisture-sensitive steps .
What advanced characterization techniques confirm the structural integrity of this compound?
Answer:
- and NMR: Peaks for the ethylene glycol chain (δ 3.5–3.7 ppm), tosyl methyl (δ 2.4 ppm), and aromatic protons (δ 7.2–7.8 ppm) validate connectivity. For the iodoethoxy group, NMR shows a triplet near δ 3.2 ppm (CHI) .
- Mass spectrometry (MS): High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]) and isotopic pattern for iodine (e.g., m/z 489.3161 for CHNO ).
- HPLC: Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity >95% .
What role does this compound play in radiopharmaceutical development?
Answer:
The iodoethoxy group serves as a precursor for -labeling via nucleophilic substitution. For example:
- Radiolabeling: The tosyl group is displaced by -fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), enabling PET tracer synthesis for tumor imaging .
- Click chemistry: The iodine can be replaced with azido or alkynyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation .
Methodological considerations:
- Use anhydrous []fluoride and azeotropic drying to minimize hydrolysis .
- Optimize reaction time (e.g., 30–60 minutes) to balance radiochemical yield and purity .
How is this compound applied in polymer and materials science?
Answer:
- Polymer functionalization: The sulfonate ester acts as a leaving group for synthesizing telechelic polymers. For example, reacting with diols or diamines generates polyethylene glycol (PEG) derivatives with terminal functional groups .
- Lipid nanoparticles: Iodoethoxy-containing lipids (e.g., Q5 and Q6 ) are used in non-viral gene delivery systems due to their ability to stabilize nucleic acid complexes.
Experimental design tips:
- Control the degree of substitution by adjusting monomer-to-sulfonate ratios .
- Monitor aggregation behavior via dynamic light scattering (DLS) during nanoparticle synthesis .
What precautions are necessary for handling and storing this compound?
Answer:
- Storage: Store under inert gas (Ar/N) at 2–8°C to prevent iodine loss via hydrolysis or photodegradation .
- Handling: Use gloveboxes for air-sensitive reactions (e.g., NaH-mediated tosylation) and quench excess reagents (e.g., NaI) with aqueous NaSO before disposal .
Safety protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
